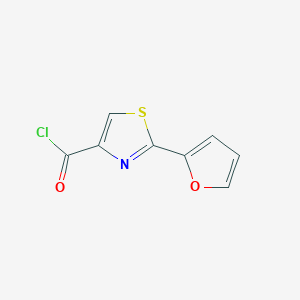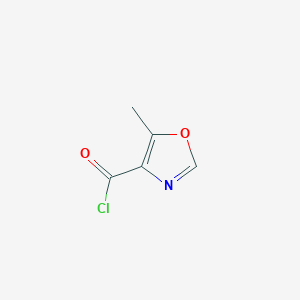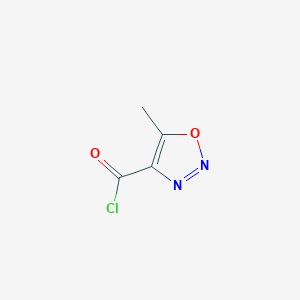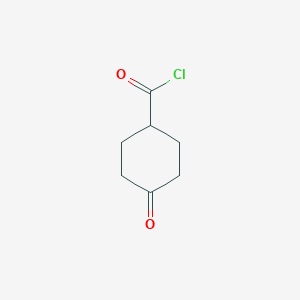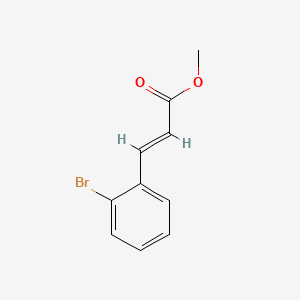
(E)-Methyl 3-(2-bromophenyl)acrylate
Übersicht
Beschreibung
(E)-Methyl 3-(2-bromophenyl)acrylate (MBA), also known as 2-bromo-3-methylacrylate, is a brominated acrylate ester that is commonly used in the synthesis of various materials. It is one of the most widely used brominated acrylates, due to its unique properties and its ability to be used in a wide range of applications.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity and Medicinal Chemistry : A study by Kushnir et al. (2015) used a derivative of (E)-Methyl 3-(2-bromophenyl)acrylate in synthesizing quaternary ammonium salts. These compounds exhibited high inhibitory activity against superoxide generation in mitochondria, both in liver and tumor tissues in rats. This finding indicates potential applications in developing treatments for diseases associated with oxidative stress (Kushnir et al., 2015).
Cancer Research : Rodrigues et al. (2012) studied a series of quinolinyl acrylate derivatives, which showed significant inhibitory effects on prostate cancer cells' viability, adhesion, migration, invasion, and neoangiogenesis. This research suggests the potential of (E)-Methyl 3-(2-bromophenyl)acrylate derivatives in developing anti-cancer therapies (Rodrigues et al., 2012).
Environmental Applications : A study by Wu et al. (2016) investigated the removal of methyl acrylate waste gas using a biotrickling filter. This study is relevant as (E)-Methyl 3-(2-bromophenyl)acrylate is chemically similar to methyl acrylate, and such filters could potentially be applied for its waste gas treatment as well (Wu et al., 2016).
Polymer Science : Research on radical polymerization and copolymerization of various methyl acrylates, as detailed by Kobatake et al. (1995), provides insights into the polymerization behaviors of (E)-Methyl 3-(2-bromophenyl)acrylate. This is important for understanding its use in the synthesis of new polymers (Kobatake et al., 1995).
Material Science : In a study by Liu et al. (2016), the reaction mechanism of a similar compound, (E)‐methyl 3‐(2‐aminophenyl)acrylate, was investigated. This research provides valuable insights into the chemical behavior of (E)-Methyl 3-(2-bromophenyl)acrylate, which could be crucial for developing new materials (Liu et al., 2016).
Eigenschaften
IUPAC Name |
methyl (E)-3-(2-bromophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-7H,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHZPTVKKKVMHT-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Methyl 3-(2-bromophenyl)acrylate | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

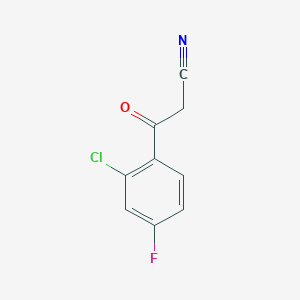
![N-[4-(benzenesulfonyl)-3-nitrophenyl]acetamide](/img/structure/B3043737.png)
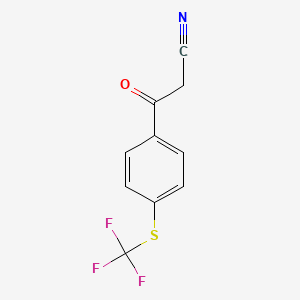
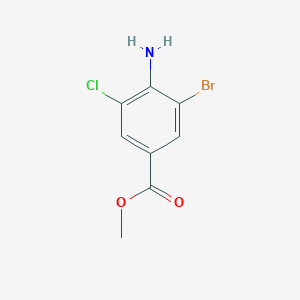

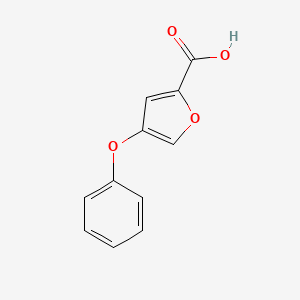
![Imidazo[1,2-b]isoxazole-2-carboxylic acid](/img/structure/B3043749.png)

